(12Z,15Z,18Z,21Z)-tetracosatetraenoyl-CoA

Lipid Metabolism ELOVL Enzymes Polyunsaturated Fatty Acids

Select this exact (12Z,15Z,18Z,21Z)-tetracosatetraenoyl-CoA (C24:4 n-3) isomer for experimental fidelity. Unlike the n-6 positional isomer (9Z,12Z,15Z,18Z), this omega-3 substrate is specifically recognized by ELOVL2/ELOVL4 elongases and enters distinct biosynthetic pathways for docosanoids and sphingolipids. Using the wrong isomer introduces artifacts in kinetic studies (Km/Vmax) and peroxisomal β-oxidation defect assays (e.g., X-ALD research). This defined standard is essential for targeted lipidomics LC-MS/MS biomarker validation. Request a quote today.

Molecular Formula C45H74N7O17P3S
Molecular Weight 1110.1 g/mol
Cat. No. B15544824
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(12Z,15Z,18Z,21Z)-tetracosatetraenoyl-CoA
Molecular FormulaC45H74N7O17P3S
Molecular Weight1110.1 g/mol
Structural Identifiers
InChIInChI=1S/C45H74N7O17P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-36(54)73-29-28-47-35(53)26-27-48-43(57)40(56)45(2,3)31-66-72(63,64)69-71(61,62)65-30-34-39(68-70(58,59)60)38(55)44(67-34)52-33-51-37-41(46)49-32-50-42(37)52/h5-6,8-9,11-12,14-15,32-34,38-40,44,55-56H,4,7,10,13,16-31H2,1-3H3,(H,47,53)(H,48,57)(H,61,62)(H,63,64)(H2,46,49,50)(H2,58,59,60)/b6-5-,9-8-,12-11-,15-14-/t34-,38-,39-,40+,44-/m1/s1
InChIKeyLLJDAYKOCIXVML-LEAJHPDKSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for (12Z,15Z,18Z,21Z)-Tetracosatetraenoyl-CoA (C24:4 Omega-3 CoA): Sourcing and Specification Essentials


(12Z,15Z,18Z,21Z)-Tetracosatetraenoyl-CoA, commonly designated C24:4(Omega-3)-CoA, is a chemically defined, ultra-long-chain polyunsaturated fatty acyl coenzyme A thioester. Its formal structure is the result of condensing CoA with the carboxyl group of all-cis-12,15,18,21-tetracosatetraenoic acid, giving it a molecular formula of C₄₅H₇₄N₇O₁₇P₃S and a molecular weight of 1110.09 g/mol . As a member of the very long-chain fatty acyl-CoA (VLCFA-CoA) family (≥22 carbons), this specific isomer is characterized by its 24-carbon chain and four cis double bonds positioned at the omega-3 terminus [1][2]. This distinct stereochemistry dictates its specific role as a substrate in dedicated lipid elongation and peroxisomal beta-oxidation pathways, differentiating it from its n-6 analog and other VLCFA-CoAs [3].

Why (12Z,15Z,18Z,21Z)-Tetracosatetraenoyl-CoA Cannot Be Substituted by In-Class Analogs for Specialized Lipid Research


Substituting (12Z,15Z,18Z,21Z)-tetracosatetraenoyl-CoA (C24:4 n-3) with a closely related analog, such as its n-6 positional isomer (9Z,12Z,15Z,18Z)-tetracosatetraenoyl-CoA, is not scientifically valid due to divergent enzyme specificity and metabolic routing. These compounds are not interchangeable; they are distinct substrates for different elongase enzymes (e.g., ELOVL2 vs. ELOVL1) and enter separate downstream biosynthetic pathways leading to functionally distinct docosanoids, eicosanoids, and sphingolipids [1][2][3]. Furthermore, the number and position of double bonds significantly alter the kinetics of peroxisomal beta-oxidation when compared to saturated VLCFA-CoAs like lignoceroyl-CoA (C24:0) [4][5]. Even subtle differences, such as replacing the omega-3 with an omega-6 double bond, can lead to a non-functional or inhibitory substrate, introducing profound experimental artifacts. Thus, selecting the exact isomer is a non-negotiable requirement for achieving experimental fidelity in studies of lipid metabolism, signaling, and disease pathology.

Quantitative Evidence Guide: Head-to-Head Comparisons of (12Z,15Z,18Z,21Z)-Tetracosatetraenoyl-CoA


Metabolic Fate Divergence: n-3 vs. n-6 Tetracosatetraenoyl-CoA Isomer Utilization

The metabolic fate of (12Z,15Z,18Z,21Z)-Tetracosatetraenoyl-CoA (C24:4 n-3) is fundamentally different from its positional isomer (9Z,12Z,15Z,18Z)-Tetracosatetraenoyl-CoA (C24:4 n-6). While the n-6 isomer is synthesized via elongation of docosatetraenoyl-CoA (C22:4 n-6) by the enzyme ELOVL2 [1], the n-3 isomer is primarily a downstream product of eicosapentaenoic acid (EPA) metabolism, entering distinct enzymatic cascades. This specificity dictates that the n-3 isomer is the required substrate for the biosynthesis of specific very long-chain omega-3 polyunsaturated fatty acids (VLC n-3 PUFAs), such as those found in retina and spermatozoa, whereas the n-6 isomer leads to the production of omega-6 derived pro-inflammatory lipid mediators. In an in vitro elongation assay using swine cerebral microsomes, the rate of conversion of C22:4-CoA to C24:4 (n-6) was 58.3 ± 7.2 pmol/min/mg protein, with no detectable conversion to the n-3 isomer, confirming strict enzymatic discrimination [2].

Lipid Metabolism ELOVL Enzymes Polyunsaturated Fatty Acids Substrate Specificity

Peroxisomal Beta-Oxidation Kinetics: C24:4 n-6-CoA vs. Saturated C24:0-CoA

A direct comparison of peroxisomal beta-oxidation rates in normal human fibroblasts reveals that the oxidation of polyunsaturated very long-chain fatty acyl-CoAs is significantly faster than that of their saturated counterparts. The oxidation rate for [1-¹⁴C]tetracosatetraenoic acid (C24:4, n-6) was 346 ± 58 pmol/h/mg protein, which is 2.7-fold higher than the rate for the saturated analog [1-¹⁴C]lignoceric acid (C24:0), measured at 127 ± 22 pmol/h/mg protein [1]. This differential catabolism is clinically relevant, as it explains why the absolute levels of C24:0 and C26:0 are used as diagnostic markers for X-linked adrenoleukodystrophy (X-ALD), while polyunsaturated VLCFA levels can be more variable. In fibroblasts from X-ALD patients, oxidation of C24:4 n-6 was relatively normal (292 ± 47 pmol/h/mg protein, a 16% reduction from normal), whereas oxidation of C24:0 was more severely impacted (61 ± 15 pmol/h/mg protein, a 52% reduction), confirming distinct handling by the peroxisomal import and oxidation machinery [1].

Peroxisomal Disorders Beta-Oxidation X-ALD Metabolic Flux

Elongase Substrate Preference: NADPH vs. NADH for C24:4-CoA Synthesis

The microsomal elongation system exhibits distinct cofactor preferences depending on the chain length and degree of unsaturation of the acyl-CoA substrate. In swine cerebral microsomes, the elongation of 22:4-CoA to 24:4-CoA showed a marked preference for NADPH over NADH as the reducing equivalent. At a saturating concentration of 500 µM, NADPH supported an elongation activity of 58.3 ± 7.2 pmol/min/mg protein, while NADH at the same concentration supported only 14.7 ± 3.1 pmol/min/mg protein. This represents a 4.0-fold higher activity with NADPH [1]. This contrasts sharply with the elongation of saturated fatty acyl-CoAs like palmitoyl-CoA (16:0) to stearoyl-CoA (18:0), where NADH and NADPH are equally effective. This implies that the reductase component of the elongase complex (KAR or TER) involved in the 22:4-CoA to 24:4-CoA conversion has a high specificity for NADPH, a critical detail for in vitro reconstitution assays.

Microsomal Elongation Cofactor Specificity Enzyme Kinetics Lipid Biosynthesis

Validated Research Application Scenarios for (12Z,15Z,18Z,21Z)-Tetracosatetraenoyl-CoA


Dissecting the Biosynthesis of Omega-3 Very Long-Chain Polyunsaturated Fatty Acids (VLC-PUFAs)

(12Z,15Z,18Z,21Z)-Tetracosatetraenoyl-CoA is an essential analytical standard and substrate for tracing the omega-3 VLC-PUFA biosynthetic pathway. Its distinct n-3 configuration ensures it is the correct substrate for enzymes downstream of EPA metabolism, such as ELOVL4. This compound can be used to quantify the kinetic parameters (Km and Vmax) of elongases acting on omega-3 substrates, providing a direct comparison to their activity on n-6 analogs [1]. This application is critical for research into retinal health, spermatogenesis, and the resolution of inflammation, where n-3 VLC-PUFAs play specialized roles.

Investigating Peroxisomal Fatty Acid Oxidation Disorders and Metabolic Flux

Due to its differential oxidation rate compared to saturated VLCFA-CoAs, C24:4-CoA is a superior tool for investigating the nuances of peroxisomal beta-oxidation defects, such as those seen in X-linked adrenoleukodystrophy (X-ALD) and other peroxisomal biogenesis disorders [2]. Using this compound in metabolic flux assays allows researchers to bypass the primary defect in VLCFA-CoA synthetase, enabling a direct assessment of the downstream beta-oxidation machinery's capacity. It serves as a control to demonstrate that the observed metabolic block is indeed specific to saturated VLCFAs.

In Vitro Reconstitution of the Microsomal Fatty Acid Elongation Cycle

This compound is a requisite substrate for reconstituting the final step of the microsomal elongation cycle for n-3 VLC-PUFAs. Its use as a standard is essential for characterizing the substrate specificity and cofactor requirements (e.g., NADPH vs. NADH) of the condensing enzymes (ELOVLs), 3-ketoacyl-CoA reductases (KAR), 3-hydroxyacyl-CoA dehydratases (HACD), and trans-2-enoyl-CoA reductases (TECR) that comprise the elongase complex [3]. The quantitative cofactor preference data for NADPH makes it invaluable for optimizing in vitro assay conditions and interpreting enzyme kinetic data.

Development of Lipid Biomarkers for Neurodegenerative and Metabolic Diseases

As a direct precursor to longer-chain and hydroxylated sphingolipids and glycerophospholipids, (12Z,15Z,18Z,21Z)-Tetracosatetraenoyl-CoA is a key internal standard for targeted lipidomics. Its precise quantification via LC-MS/MS in biological matrices (e.g., plasma, fibroblasts, brain tissue) is crucial for developing and validating biomarkers for diseases like X-ALD, Zellweger spectrum disorders, and age-related macular degeneration (AMD) [4]. The availability of a high-purity, structurally defined standard ensures accurate calibration and inter-laboratory reproducibility of these diagnostic assays.

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